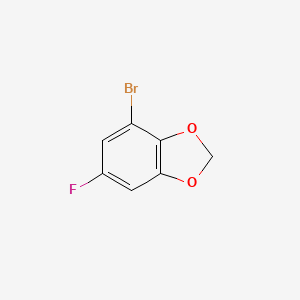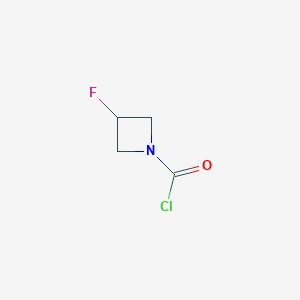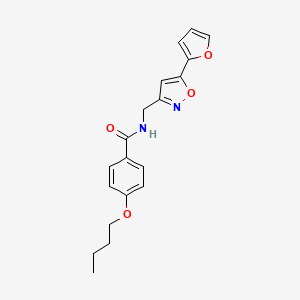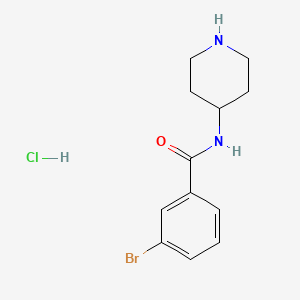![molecular formula C18H20N4O2S B2745188 4-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1110876-21-5](/img/structure/B2745188.png)
4-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one" is a synthetic organic molecule with significant potential in various scientific fields due to its unique structure and properties. This compound consists of a pyrimidine ring substituted with dimethyl and methylsulfanyl groups, linked to a tetrahydroquinoxaline moiety through a propanoyl bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step organic reactions starting from commercially available or easily synthesizable precursors. Typically, the preparation includes:
Formation of the Pyrimidine Ring: : This step involves the reaction of suitable starting materials like acetoacetate derivatives with guanidine or its analogs under acidic or basic conditions to form the substituted pyrimidine.
Introduction of Substituents: : Methyl and methylsulfanyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Propanoyl Linkage: : The pyrimidine derivative is reacted with a suitable propanoyl chloride in the presence of a base like triethylamine to form the propanoyl-pyrimidine intermediate.
Formation of Tetrahydroquinoxaline: : The final step includes the reaction of the propanoyl-pyrimidine with 1,2-phenylenediamine under cyclization conditions to yield the final tetrahydroquinoxaline derivative.
Industrial Production Methods
For industrial-scale production, the above synthetic steps are optimized for yield, purity, and cost-effectiveness. This might involve:
Catalytic systems to enhance reaction rates.
Continuous flow reactors for efficient large-scale synthesis.
Use of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur moiety, leading to sulfoxides or sulfones.
Reduction: : The pyrimidine and quinoxaline rings can be subject to reduction, producing partially or fully reduced analogs.
Substitution: : The methyl and methylsulfanyl groups can be substituted with other functional groups via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Halogenating agents or nucleophiles like Grignard reagents.
Major Products Formed
Sulfoxides and sulfones from oxidation.
Reduced analogs with hydrogenated pyrimidine or quinoxaline rings.
Various substituted derivatives depending on the nature of the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound serves as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Biology
In biological research, the compound might be used as a probe or inhibitor, given its potential to interact with specific enzymes or proteins.
Medicine
Potential pharmaceutical applications include the development of new therapeutic agents, particularly those targeting specific biological pathways or diseases.
Industry
In industrial applications, the compound could be utilized in material science for developing novel materials with specific properties.
Wirkmechanismus
The effects of this compound are exerted through its interaction with biological macromolecules, likely involving:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways: : Modulation of biochemical pathways like signal transduction or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-1,2,3,4-tetrahydroquinoxaline
4-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-1,2,3,4-tetrahydroquinoxalin-1-one
4-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one
Uniqueness
This compound is unique due to its specific substitution pattern and the combination of the pyrimidine and tetrahydroquinoxaline moieties, which confer distinct reactivity and biological activity.
Feel free to delve deeper into any section or ask for more specific details!
Eigenschaften
IUPAC Name |
4-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-11-13(12(2)20-18(19-11)25-3)8-9-17(24)22-10-16(23)21-14-6-4-5-7-15(14)22/h4-7H,8-10H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFYOYPMGINVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B2745113.png)
![N-(5-acetamido-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2745114.png)

![4-[6-(4-methoxy-3-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine](/img/structure/B2745118.png)
![1-(2,5-difluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide](/img/structure/B2745121.png)


![ethyl 6-[3,5-bis(trifluoromethyl)benzoyl]imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2745124.png)

